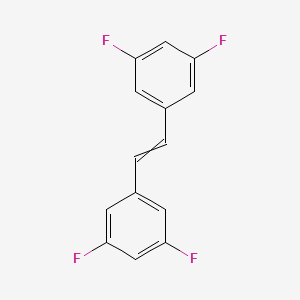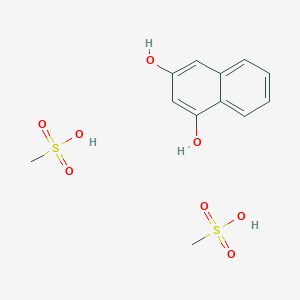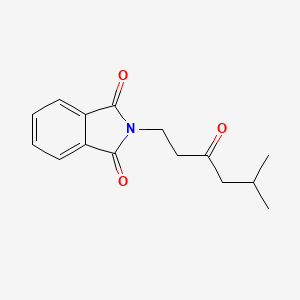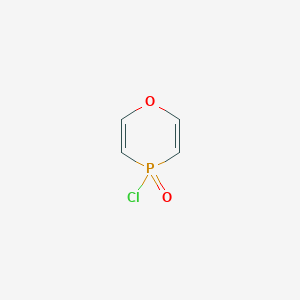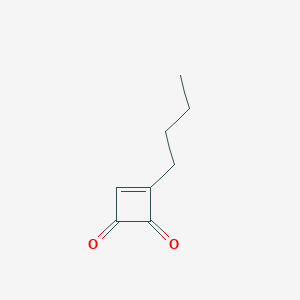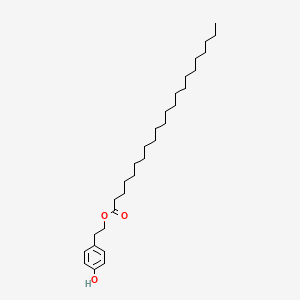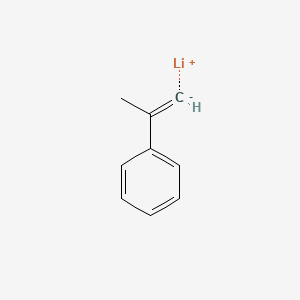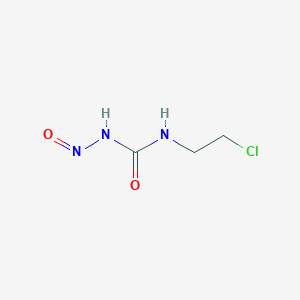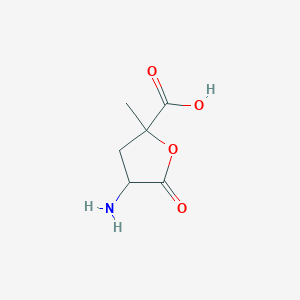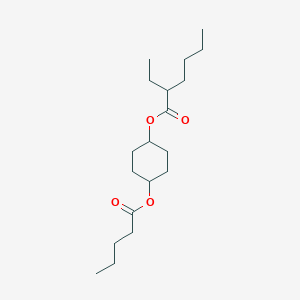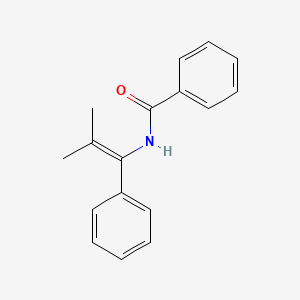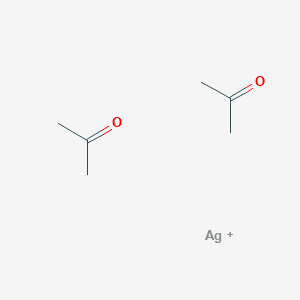
silver;propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetone is a colorless, volatile, and flammable liquid with a characteristic fruity odor . It is widely used as a solvent and in the production of various chemicals . The combination of silver with acetone can lead to unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silver;propan-2-one can be synthesized through the reaction of silver nitrate with acetone in the presence of a reducing agent. The reaction typically involves mixing silver nitrate with acetone and adding a reducing agent such as sodium borohydride or hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and concentration of reactants. The final product is purified through filtration and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Silver;propan-2-one undergoes various chemical reactions, including:
Oxidation: Acetone can be oxidized to form acetic acid or other oxidation products.
Reduction: Silver ions can be reduced to metallic silver in the presence of a reducing agent.
Substitution: Acetone can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrazine can be used as reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Acetic acid and other carboxylic acids.
Reduction: Metallic silver and reduced organic products.
Substitution: Substituted acetone derivatives.
Aplicaciones Científicas De Investigación
Silver;propan-2-one has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties due to the presence of silver ions.
Medicine: Explored for potential use in wound dressings and antimicrobial coatings.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of silver;propan-2-one involves the interaction of silver ions with biological molecules. Silver ions can bind to proteins and nucleic acids, disrupting their function and leading to antimicrobial effects . The acetone component can act as a solvent, enhancing the penetration of silver ions into biological tissues .
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-one (Acetone): A simple ketone used as a solvent and in chemical synthesis.
Silver Nitrate: A silver salt with strong antimicrobial properties.
Silver Acetate: A silver salt used in various chemical reactions and as an antimicrobial agent.
Uniqueness
Silver;propan-2-one combines the properties of both silver ions and acetone, leading to unique applications in antimicrobial treatments and chemical synthesis. Its ability to act as both a solvent and an antimicrobial agent makes it particularly valuable in medical and industrial applications .
Propiedades
Número CAS |
128904-00-7 |
|---|---|
Fórmula molecular |
C6H12AgO2+ |
Peso molecular |
224.03 g/mol |
Nombre IUPAC |
silver;propan-2-one |
InChI |
InChI=1S/2C3H6O.Ag/c2*1-3(2)4;/h2*1-2H3;/q;;+1 |
Clave InChI |
HAHJBAXTYXRARQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C.CC(=O)C.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


